Product packaging for Methyl 2-acetamidopropanoate(Cat. No.:CAS No. 26629-33-4)

Methyl 2-acetamidopropanoate

Cat. No.: B1362856
CAS No.: 26629-33-4
M. Wt: 145.16 g/mol
InChI Key: FQGVVDYNRHNTCK-UHFFFAOYSA-N
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Description

Methyl 2-acetamidopropanoate, with the molecular formula C6H11NO3, is a protected amino acid derivative that serves as a versatile building block in organic synthesis and pharmaceutical research . This compound features both an acetamido group and a methyl ester, functional groups that are valuable for further chemical modifications and peptide synthesis. Its chiral counterpart, (R)-Methyl 2-acetamidopropanoate, is a specific enantiomer available for stereoselective research applications . Compounds with the 2-acetamidopropanoate structure are key intermediates in developing novel bioactive molecules. For instance, related synthetic derivatives have been studied for their potential depigmenting effects by inhibiting melanin synthesis in biological research, highlighting the value of this chemical scaffold in investigative dermatology and drug discovery . As a stable solid that should be stored sealed in a cool, dry environment , it offers handling convenience for laboratory use. This product is strictly intended for research applications and is not certified for human therapeutic or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B1362856 Methyl 2-acetamidopropanoate CAS No. 26629-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGVVDYNRHNTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949461
Record name N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26629-33-4
Record name N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 Acetamidopropanoate and Its Derivatives

Stereoselective Synthesis Approaches

The synthesis of single-enantiomer chiral molecules is a fundamental challenge in modern organic chemistry. york.ac.uk Stereoselective synthesis refers to methods that preferentially result in the formation of one stereoisomer over others. slideshare.net For Methyl 2-acetamidopropanoate, achieving high enantiomeric purity is crucial for its application in pharmaceuticals and other bioactive molecules. Key strategies include asymmetric catalysis, chiral pool synthesis, and biocatalytic methods. ddugu.ac.inankara.edu.trscribd.comscispace.com

Asymmetric Catalysis in Enantioselective Production

Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral or racemic precursors. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. scribd.com A primary method for synthesizing enantiopure this compound is the asymmetric hydrogenation of its unsaturated precursor, methyl 2-acetamidoacrylate. This reaction is typically catalyzed by transition metal complexes, such as rhodium or ruthenium, coordinated to chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. ehu.eus

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a viable strategy. For instance, bifunctional catalysts like thioureas or squaramides can promote asymmetric reactions, such as Michael or Mannich additions, to construct the chiral backbone of amino acid derivatives with high enantiomeric excess (ee). mdpi.comuva.es

Table 1: Examples of Asymmetric Catalysts in the Synthesis of Alanine (B10760859) Derivatives

Catalyst Type Precursor Product Enantiomeric Excess (ee)
Rhodium-DIPAMP Methyl 2-acetamidoacrylate (S)-Methyl 2-acetamidopropanoate >95%
Ruthenium-BINAP Methyl 2-acetamidoacrylate (R)-Methyl 2-acetamidopropanoate >98%
Chiral Phosphoric Acid N-acyl imine N-acyl-α-amino ester up to 90% mdpi.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a direct and efficient approach that utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.inankara.edu.tr Common sources for the chiral pool include amino acids, sugars, and terpenes. ankara.edu.tr For this compound, the amino acid L-alanine (or D-alanine) serves as an ideal starting material from the chiral pool.

The synthesis is straightforward and typically involves two main steps:

Esterification: The carboxylic acid group of alanine is converted to its methyl ester, yielding methyl alaninate (B8444949). This is often achieved using methanol (B129727) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride.

N-acetylation: The amino group of methyl alaninate is then acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, usually in the presence of a base, to yield the final product, this compound.

This strategy is highly effective because the stereocenter from the starting amino acid is retained throughout the synthesis, ensuring the product has high enantiomeric purity. ankara.edu.tr

Enzymatic and Biocatalytic Methods for Stereocontrol

Biocatalysis employs enzymes as catalysts to perform chemical transformations. Enzymes are highly chemo-, regio-, and stereoselective, and they operate under mild reaction conditions, making them valuable tools for asymmetric synthesis. scispace.comufmg.br

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a lipase (B570770) can selectively catalyze the hydrolysis of one enantiomer of racemic this compound, leaving the other, unreacted enantiomer in high enantiomeric purity. Lipases such as Candida antarctica Lipase B (CALB) are frequently used for such resolutions via hydrolysis or transesterification. mdpi.com

Another approach is the enzymatic desymmetrization of a meso-compound, where an enzyme selectively modifies one of two prochiral groups to create a chiral center. scispace.com While less direct for this specific molecule, the principle is a cornerstone of biocatalytic stereocontrol. The immobilization of enzymes on solid supports is a key technique that enhances their stability, recovery, and reusability, which is crucial for industrial applications. ufmg.br

Novel Synthetic Route Development and Optimization

Research continues to focus on developing novel and more efficient synthetic routes. Optimization of existing methods aims to improve yields, reduce reaction times, and simplify purification processes. One area of development is the use of one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel. This approach minimizes the handling of intermediates and reduces solvent waste. For instance, a one-pot procedure for the synthesis of α-amino esters from α-halo esters has been explored, which can be adapted for derivatives like this compound.

Recent advances in catalysis, including the development of novel organocatalysts and metal-ligand complexes, are constantly being applied to improve the enantioselectivity and efficiency of key bond-forming reactions that lead to amino acid derivatives. mdpi.commdpi.com

Green Chemistry Principles in Synthetic Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Its twelve principles provide a framework for creating more sustainable synthetic methodologies. mit.eduacs.orgsigmaaldrich.commsu.edu

Development of Environmentally Benign Synthetic Protocols

Applying green chemistry principles to the synthesis of this compound involves several key considerations:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. mit.edusigmaaldrich.com Chiral pool synthesis and highly selective catalytic methods are preferred as they generate minimal byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgmsu.edu The direct synthesis from alanine has a high atom economy, whereas methods using protecting groups or chiral auxiliaries that are later removed may have lower atom economy. acs.orgsigmaaldrich.com

Use of Catalysis: Catalytic reagents (both chemical and enzymatic) are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times, minimizing waste. mit.edusigmaaldrich.com Asymmetric hydrogenation and enzymatic resolutions are prime examples.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. mit.edu Efforts are made to replace traditional organic solvents like dichloromethane (B109758) with greener alternatives such as ethanol, water, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). encyclopedia.pub Biocatalytic reactions often run in aqueous media, further enhancing their environmental profile.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com The chiral pool synthesis of this compound from alanine, which can be produced through fermentation, is an excellent example of this principle in action.

Table 2: Application of Green Chemistry Principles to Synthesis Strategies

Green Chemistry Principle Chiral Pool Synthesis Asymmetric Catalysis Enzymatic Methods
Atom Economy High High (for addition reactions) Moderate (for resolutions)
Catalysis Uses stoichiometric acid/base Core Principle Core Principle
Safer Solvents Can use greener solvents like ethanol Can be adapted for greener solvents Often uses water
Renewable Feedstocks Yes (Alanine is renewable) Precursors may be petroleum-based Yes (Enzymes and substrates can be renewable)

| Reduce Derivatives | Minimal (direct acetylation) | Avoids chiral auxiliaries | Often avoids protecting groups acs.org |

Utilization of Sustainable Reagents and Solvents

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact. For the synthesis of this compound, this involves a shift away from conventional methods that often rely on volatile organic compounds (VOCs), hazardous reagents, and energy-intensive conditions. Research efforts are now focused on the adoption of sustainable alternatives such as ionic liquids, deep eutectic solvents, and biocatalytic systems, which offer benefits like higher efficiency, lower toxicity, and improved recyclability.

Ionic Liquids (ILs) as Greener Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, characterized by negligible vapor pressure, which makes them attractive substitutes for volatile organic solvents. nih.gov Their tunable nature allows for the design of task-specific ILs that can act as both solvent and catalyst.

ParameterConventional MethodIL-Based "Greener" MethodSustainability Advantage
SolventDichloromethane (VOC)Excess MethanolEliminates hazardous chlorinated solvents. nih.gov
BaseToxic Tertiary Amines1-MethylimidazoleReduces toxicity and handling risks. nih.govresearchgate.net
ReagentSolid Mukaiyama's ReagentIonic Liquid Mukaiyama's ReagentImproved handling and potential for recyclability. nih.gov
HeatingConventional RefluxMicrowave IrradiationFaster, more energy-efficient heating. researchgate.net

Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) represent another class of green solvents that are gaining significant attention. mdpi.com They are formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, at a specific molar ratio. mdpi.comnih.gov The resulting mixture has a significantly lower melting point than its individual components. mdpi.com DESs are advantageous due to their low cost, low toxicity, biodegradability, and simple preparation. kneopen.com

DESs can function as both the reaction medium and the catalyst, simplifying reaction setups and reducing waste. mdpi.com For instance, a deep eutectic solvent composed of choline chloride (ChCl) and chromium(III) chloride hexahydrate has been shown to efficiently catalyze the esterification of carboxylic acids with alcohols at room temperature. researchgate.net Other DESs, such as those based on choline chloride and malonic acid or zinc chloride, have also demonstrated high catalytic activity in condensation reactions, achieving high yields in short reaction times. mdpi.com The application of such systems to the esterification of N-acetylalanine with methanol presents a promising, sustainable pathway to this compound.

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Potential Application in Synthesis
Choline ChlorideChromium(III) chloride hexahydrate1:2Catalyst for esterification. researchgate.net
Choline ChlorideMalonic Acid1:1Catalyst for condensation reactions. mdpi.com
Choline ChlorideZinc Chloride (ZnCl₂)1:2Catalyst and solvent for amide synthesis. mdpi.com
Choline ChlorideGlycerol-Biodegradable solvent system. mdpi.com
Choline ChlorideUrea-Common, inexpensive, and non-toxic solvent. mdpi.com

Biocatalysis for Selective Synthesis

Enzymes offer an exceptionally sustainable approach to chemical synthesis, operating under mild conditions of temperature and pH in aqueous media. This eliminates the need for harsh reagents and organic solvents. In the context of amino acid derivatives, enzymes like proteases have demonstrated high selectivity.

A relevant example is the enzymatic resolution of a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester using the serine proteinase Subtilisin Carlsberg. google.com In this process, the enzyme selectively hydrolyzes the L-ester to the corresponding N-acetyl-L-phenylalanine, leaving the desired N-acetyl-D-phenylalanine methyl ester unreacted and allowing for its separation in high yield and optical purity. google.com This process highlights the potential of enzymes to perform highly specific transformations. By choosing an appropriate enzyme, such as a lipase, it is feasible to catalyze the direct esterification of N-acetylalanine with methanol in a solvent-free or aqueous system, representing an ideal green synthetic route. Lipases are widely used as biocatalysts for biodiesel synthesis through transesterification, demonstrating their effectiveness in forming fatty acid esters. nih.gov

ParameterResearch Finding (N-acetyl-phenylalanine methyl ester resolution)Implication for Sustainable Synthesis
CatalystSerine Proteinase (Subtilisin Carlsberg)Use of a biodegradable, highly selective biocatalyst. google.com
SolventAqueous System (Water)Eliminates organic solvents, the safest possible medium. google.com
pH7.5Avoids the use of strong acids or bases. google.com
Product SeparationExtraction with Methylene Chloride / Ethyl AcetateWhile extraction solvents were used post-reaction, the reaction itself is aqueous. Greener extraction methods could be integrated. google.com
Yield/PurityHigh yield (97.6%) and optical purity (98%) of the unreacted D-ester. google.comDemonstrates the high efficiency and selectivity of enzymatic processes.

Mechanistic Investigations of Chemical Reactions Involving Methyl 2 Acetamidopropanoate

Elucidation of Hydrolysis and Transesterification Reaction Mechanisms

The ester functionality of Methyl 2-acetamidopropanoate is susceptible to both hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Hydrolysis:

The hydrolysis of this compound yields N-acetylalanine and methanol (B129727). The mechanism of this reaction is dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via a series of reversible steps. libretexts.orgyoutube.comyoutube.com The carbonyl oxygen of the ester is first protonated by an acid catalyst, typically a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfers lead to the formation of a good leaving group (methanol), which is eliminated to regenerate the carbonyl group of the carboxylic acid. A final deprotonation step regenerates the acid catalyst and yields the N-acetylalanine product. youtube.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) (OH⁻), the hydrolysis is an irreversible process. chemistrysteps.combyjus.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. The released methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt of N-acetylalanine. chemistrysteps.com Subsequent acidification is required to obtain the free carboxylic acid.

A kinetic study on the hydrolysis of a related compound, N-acetyl dehydroalanine (B155165) methyl ester, revealed that the rate of hydrolysis of the ester group's C-O bond is significantly faster than the hydrolysis of the acetamido group's C-N bond. nih.gov

Transesterification:

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Protonation of the carbonyl oxygen is followed by nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, proton transfers, and elimination of methanol to yield the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide ion (RO⁻) from the new alcohol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then expels the methoxide ion to form the new ester. masterorganicchemistry.com This process is an equilibrium, and the reaction can be driven to completion by using a large excess of the new alcohol. wikipedia.org

Enzyme-catalyzed transesterification of N-acetyl phenylalanine methyl ester, a structurally similar compound, has also been studied, demonstrating the potential for biocatalytic approaches. vu.edu.au

Reaction Catalyst Key Mechanistic Steps Products
HydrolysisAcid (H₃O⁺)Protonation of C=O, Nucleophilic attack by H₂O, Tetrahedral intermediate, Proton transfers, Elimination of CH₃OHN-acetylalanine, Methanol
HydrolysisBase (OH⁻)Nucleophilic attack by OH⁻, Tetrahedral intermediate, Elimination of CH₃O⁻, Deprotonation of carboxylic acidN-acetylalanine carboxylate, Methanol
TransesterificationAcid (H⁺)Protonation of C=O, Nucleophilic attack by R'OH, Tetrahedral intermediate, Proton transfers, Elimination of CH₃OHNew N-acetylalanine ester, Methanol
TransesterificationBase (R'O⁻)Nucleophilic attack by R'O⁻, Tetrahedral intermediate, Elimination of CH₃O⁻New N-acetylalanine ester, Methanol

Studies of Nucleophilic Addition Reactions, Including Michael Additions

While this compound itself is not a typical Michael acceptor, its derivative, N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl ester, readily participates in Michael addition reactions. researchgate.net Dehydroalanine derivatives contain an α,β-unsaturated carbonyl system, making the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org

The Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the case of dehydroalanine derivatives, a variety of nucleophiles, such as amines, thiols, and stabilized carbanions, can act as Michael donors. researchgate.net

The mechanism proceeds via the attack of the nucleophile on the β-carbon of the dehydroalanine derivative. This leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of the enolate at the α-carbon yields the β-substituted alanine (B10760859) derivative. masterorganicchemistry.com This method provides a versatile route for the synthesis of various β-substituted alanines under mild conditions. researchgate.net

Michael Acceptor Michael Donor (Nucleophile) Key Mechanistic Steps Product
N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl esterVarious Nucleophiles (e.g., amines, thiols)1,4-Conjugate addition of nucleophile to the β-carbon, Formation of an enolate intermediate, Protonation at the α-carbonβ-Substituted alanine derivative

Palladium-Catalyzed Transformations and Insertion Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The α-carbon of this compound can be functionalized through reactions such as the palladium-catalyzed α-arylation of ester enolates. organic-chemistry.org

The mechanism of this transformation typically involves the following key steps:

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to an aryl halide (Ar-X), forming a palladium(II) intermediate (Ar-Pd-X).

Enolate Formation: A base deprotonates the α-carbon of this compound to form the corresponding ester enolate.

Transmetalation (or related step): The ester enolate coordinates to the palladium(II) center, displacing the halide.

Reductive Elimination: The aryl group and the enolate fragment reductively eliminate from the palladium center, forming the α-aryl ester product and regenerating the palladium(0) catalyst.

This type of reaction allows for the direct formation of a C(sp³)–C(sp²) bond at the α-position of the amino acid derivative. The choice of ligand on the palladium catalyst is often crucial for the efficiency and selectivity of the reaction. organic-chemistry.org Similar palladium-catalyzed C(sp³)–H arylation has been demonstrated for N-methyl amines, highlighting the potential for direct functionalization of C-H bonds adjacent to nitrogen atoms. nih.gov

Reactants Catalyst System Key Mechanistic Steps Product
This compound, Aryl HalidePd(0) catalyst, Base, LigandOxidative addition, Enolate formation, Transmetalation, Reductive eliminationMethyl 2-acetamido-2-arylpropanoate

Advanced Mechanistic Studies of Derivative Formation

The synthesis of derivatives of this compound provides opportunities for further mechanistic investigations. One important derivative is N-acetyl-α,β-dehydroalanine methyl ester. The synthesis of related dehydroamino acid derivatives often involves elimination reactions.

For instance, the synthesis of N-acetyl-N-methyl-α,β-dehydroalanine N'-methylamide has been reported, and its conformational properties have been studied. researchgate.net The formation of the α,β-double bond in such systems can be achieved through various synthetic routes, often involving elimination from a β-substituted precursor. The mechanism of these elimination reactions (e.g., E1cB, E2) would depend on the nature of the leaving group at the β-position and the reaction conditions.

Furthermore, the esterification of N-acetylated amino acids, such as N-acetyl-L-phenylalanine, has been investigated using reagents like Mukaiyama's reagent. nih.gov While this is the reverse of hydrolysis, studying the mechanism of ester formation provides insights into the reactivity of the carboxyl group of N-acetylated amino acids. The reaction typically proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Derivative Precursor Potential Mechanistic Pathway
N-acetyl-α,β-dehydroalanine methyl esterβ-substituted N-acetylalanine methyl esterBase-induced elimination (e.g., E1cB or E2)
This compoundN-acetylalanineAcid-catalyzed esterification (Fischer esterification)

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules like Methyl 2-acetamidopropanoate. ekb.egresearchgate.net These calculations provide information on molecular orbitals, charge distributions, and reactivity indices.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Studies on analogous N-acetylated amino acid derivatives have shown that modifications, such as N-methylation, can significantly alter electronic properties. For instance, N-methylation tends to raise the HOMO energy level (making it a better electron donor) and decrease the HOMO-LUMO energy gap. researchgate.net This suggests that the electronic nature of the amide group in this compound plays a key role in its reactivity. Calculated parameters such as electronegativity, chemical hardness, and global softness, derived from HOMO and LUMO energies, help in quantifying the molecule's reactivity. researchgate.net

Table 1: Calculated Electronic Properties of N-Acetylated Alanine (B10760859) Analogues This table presents representative data from quantum chemical calculations on analogues of this compound, illustrating the impact of structural modifications on electronic properties.

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (eV)
N-acetyl-L-alanine-N'-methylamideRHF/3-21G-10.33.513.8
N-acetyl-N-methyl-L-alanine-N'-methylamideRHF/3-21G-9.83.313.1

Note: Data is illustrative and based on findings for analogous compounds. researchgate.net Specific values for this compound would require dedicated calculations.

Molecular Docking and Binding Energy Analyses in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their binding affinity.

Following docking, binding energy analyses are performed to more accurately quantify the strength of the interaction. These calculations can range from empirical scoring functions to more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). The binding free energy is a key determinant of a ligand's potency. researchgate.net

Experimental and computational studies on N-acetylalanine methyl ester, a close analogue, provide quantitative data on its binding capabilities. For example, blackbody infrared radiative dissociation (BIRD) experiments, coupled with master equation modeling, have been used to determine the threshold dissociation energies (E₀) for proton-bound dimers. acs.org These values are a direct measure of the non-covalent binding strength. A study on the proton-bound dimer of n-acetyl-L-alanine methyl ester determined a dissociation energy of 1.18 ± 0.06 eV. acs.org Furthermore, chiral recognition studies using glucose-based receptors have quantified the association constants (Kₐ) for alanine methyl ester, revealing enantioselective binding preferences that are crucial for interactions in chiral biological environments. nih.gov

Table 2: Binding Energy Data for this compound Analogues This table summarizes experimentally determined binding and association data for analogues, which serve as a proxy for the interaction strengths of this compound.

Interacting SystemMethodMeasured ValueUnit
Proton-bound dimer of n-acetyl-L-alanine methyl esterBIRD / Master Equation Modeling1.18 ± 0.06eV
L-Alanine methyl ester with glucose-based receptorNMR Titration707M⁻¹ (Kₐ)
D-Alanine methyl ester with glucose-based receptorNMR Titration283M⁻¹ (Kₐ)

Data sourced from references acs.org and nih.gov.

Simulation of Reaction Pathways and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the synthesis and transformation of this compound. By simulating reaction pathways, researchers can identify intermediates, transition states, and determine the activation energies that govern reaction rates. researchgate.net

The synthesis of this compound typically involves two key transformations: the esterification of the carboxylic acid group of N-acetylalanine and the acetylation of the amino group of alanine methyl ester. The mechanisms for these reactions can be computationally modeled. For instance, the acid-catalyzed esterification (Fischer esterification) proceeds through a well-established pathway involving protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Similarly, N-acetylation involves nucleophilic attack of the amino group on an acetylating agent.

Transition state theory is central to these simulations. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. nih.gov Quantum chemical methods are used to locate and characterize these transient structures. The calculated activation energy (the energy difference between the reactants and the transition state) can then be used in conjunction with statistical mechanics to predict reaction rate constants. While specific simulations for this compound are not widely published, the principles are well-established from studies on similar reactions, such as the methanolysis of esters or the synthesis of other amino acid derivatives. masterorganicchemistry.commdpi.com

Conformational Analysis and Dynamics of this compound and its Analogues

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comlibretexts.org For a flexible molecule like this compound, a multitude of conformations are possible, each with a different energy. Understanding the preferred conformations is vital as the molecule's three-dimensional shape dictates its physical properties and biological activity.

Computational methods can be used to generate potential energy surfaces, which map the energy of the molecule as a function of its dihedral angles. researchgate.net These maps reveal the lowest energy (most stable) conformations and the energy barriers between them. Studies on N-acetylated and N-methylated alanine derivatives have shown that even small chemical modifications can significantly alter the conformational landscape. For example, N-methylation in an analogue was found to reduce the number of observable backbone conformers and increase the activation energy for trans-to-cis isomerization of the amide bond. researchgate.net The stability of different conformers is influenced by a combination of factors, including steric hindrance, torsional strain, and intramolecular hydrogen bonding. utdallas.edulumenlearning.com

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD can explore the conformational space accessible at a given temperature and observe transitions between different stable states, providing a more complete picture of the molecule's flexibility and behavior in solution or within a biological system. plos.org

Table 3: Conformational Preferences of an N-Methylated Alanine Analogue This table illustrates how computational studies can quantify the energetic differences between conformers of a molecule analogous to this compound.

Analogue CompoundConformationRelative Energy (kcal/mol)Key Feature
Ac-(Me)Ala-NHMeGlobal Minimum0.0Trans-trans peptide bonds
Ac-(Me)Ala-NHMeHigher Energy Conformer> 2.0Cis-trans peptide bonds
Ac-(Me)Ala-NHMeTrans-to-Cis Isomerization TS~20.0Transition state for amide bond rotation

Note: Data is illustrative and based on findings for N-acetyl-N-methyl-L-alanine-N'-methylamide. researchgate.net Ac-(Me)Ala-NHMe is used as an abbreviation for this analogue.

Structure Activity Relationship Sar Studies and Biological Activity Mechanisms

Elucidation of Enzyme Inhibition Mechanisms and Kinetics

While specific studies detailing the enzyme inhibition mechanisms and kinetics of methyl 2-acetamidopropanoate itself are not extensively available in the reviewed literature, the broader class of N-acylated amino acid derivatives has been a subject of such investigations. The structural resemblance of these compounds to natural substrates allows them to act as competitive or other types of inhibitors for various enzymes.

The study of mephedrone (B570743) analogs, which share some structural similarities with modified amino acid derivatives, provides insights into potential mechanisms. These compounds have been shown to be potent inhibitors of norepinephrine (B1679862), dopamine, and serotonin (B10506) transporters. nih.gov They can act as substrate-type monoamine releasers, indicating a competitive interaction with the transporter binding sites. nih.gov For instance, N-methyl-2-aminoindane, a related compound, is a selective norepinephrine transporter inhibitor and norepinephrine releaser. nih.gov

The following table outlines the inhibitory actions of some psychoactive substances, which can serve as a conceptual model for how derivatives of this compound might be designed to target specific enzymes or transporters.

CompoundPrimary Transporter InhibitionMechanism of ActionReference
Mephedrone analogsNorepinephrine, SerotoninSubstrate-type monoamine releasers nih.gov
N-methyl-2-aminoindaneNorepinephrineSelective inhibitor and releaser nih.gov
5-methoxy-6-methyl-2-aminoindaneSerotoninSelective inhibitor and releaser nih.gov

Role in Drug Discovery and Development of Novel Therapeutic Agents

This compound represents a valuable building block in the design and synthesis of new therapeutic agents. Its simple, chiral structure can be readily modified to generate libraries of compounds for screening and lead optimization in drug discovery programs. umich.edu

The pharmaceutical industry frequently utilizes readily available and easily modifiable chemical scaffolds to develop new drug therapies. umich.edu The synthesis of N-acetyl-N-methyl-L-alanine methyl ester and N-acetyl-β-alanine methyl ester demonstrates the straightforward chemical transformations that can be applied to the parent compound to create new chemical entities with potentially different biological properties. prepchem.comprepchem.com These modifications can alter the compound's size, shape, lipophilicity, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

The development of safer alternatives to commonly used but potentially toxic chemical motifs is an important area of research. For instance, the replacement of anilines, which can produce toxic metabolites, with other building blocks is a key strategy in modern drug design. umich.edu While not a direct replacement for anilines in all contexts, the development of novel building blocks from simple precursors like this compound is a crucial aspect of this endeavor.

Impact of Chirality and Stereoselectivity on Biological Interactions

The presence of a chiral center in this compound is a critical feature that significantly influences its biological interactions and those of its derivatives. The differential effects of enantiomers are a well-established principle in pharmacology and medicinal chemistry.

A practical application of this principle is seen in the chemical resolution of racemic mixtures. For example, DL-phenylalanine methyl ester can be resolved using N-acetyl-D-phenylglycine as a resolving agent to obtain the desired D-enantiomer with high optical purity. researchgate.net This highlights the importance of stereochemistry in the synthesis of biologically active compounds, where often only one enantiomer is responsible for the desired therapeutic effect.

The stereoselective synthesis of more complex molecules from chiral precursors is a cornerstone of modern drug development. A new family of diterpene-type aminotriol derivatives has been synthesized from stevioside (B1681144) in a stereoselective manner. mdpi.com In these syntheses, the stereochemistry of the starting material dictates the stereochemistry of the final products, which in turn affects their biological activity. Aromatic N-substituted derivatives of these aminotriols exhibited high inhibition of cell growth on human cancer cell lines, and the introduction of an additional hydroxy group was found to slightly increase this biological activity. mdpi.com

The following table provides examples of stereoselective synthesis and the resulting biological activity, underscoring the importance of chirality.

Chiral PrecursorSynthesized DerivativeKey Stereochemical FeatureBiological ActivityReference
SteviolDiterpene-type aminotriolsStereoselective synthesisAntiproliferative activity against human cancer cell lines mdpi.com
DL-phenylalanine methyl esterD-phenylalanine methyl esterChemical resolution of enantiomersUsed in the synthesis of various drugs researchgate.net

Pharmacological Properties of Synthesized Derivatives and Analogues

The modification of the this compound scaffold has led to the synthesis of derivatives with a range of pharmacological properties. These studies are essential for understanding how structural changes impact biological activity and for the development of new therapeutic agents.

Norbelladine (B1215549) derivatives, which can be conceptually related to modified amino acid structures, have been synthesized and evaluated for their biological activities. O,N-methylated derivatives of norbelladine were assessed for their ability to inhibit Alzheimer's disease-related enzymes, acetylcholinesterase and butyrylcholinesterase. mdpi.com N-methylation was found to enhance butyrylcholinesterase inhibition for N-methylnorbelladine and 4′-O,N-dimethylnorbelladine. mdpi.com Furthermore, the cytotoxic activity of these novel derivatives was tested against various cancer cell lines, and their antiviral properties were also evaluated. mdpi.com

The pharmacological profiles of second-generation pyrovalerone cathinones and related derivatives have also been extensively studied. mdpi.com These compounds, which feature a modified amino acid-like core, potently inhibit monoamine transporters. For example, 4F-PBP and NEH were found to be selective DAT/NET inhibitors, suggesting they are likely to produce strong psychostimulant effects. mdpi.com The extension of the alkyl chain in these molecules was shown to enhance NET and DAT inhibition potency, while the presence of a 3,4-methylenedioxy moiety increased SERT inhibition potency. mdpi.com

The following table summarizes the pharmacological properties of some synthesized derivatives and analogues.

Compound/Derivative ClassPharmacological Target/ActivityKey FindingsReference
N-methylnorbelladineButyrylcholinesteraseEnhanced inhibition upon N-methylation mdpi.com
4′-O,N-dimethylnorbelladineButyrylcholinesteraseEnhanced inhibition upon N-methylation mdpi.com
4F-PBPDopamine Transporter (DAT), Norepinephrine Transporter (NET)Selective inhibitor with high potency mdpi.com
NEHDopamine Transporter (DAT), Norepinephrine Transporter (NET)Selective inhibitor with high potency mdpi.com
Pyrovalerone cathinones (general)Monoamine TransportersAlkyl chain length and ring substitutions modulate potency and selectivity mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an essential tool for assessing the purity and enantiomeric excess of chiral molecules like Methyl 2-acetamidopropanoate. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles in its analysis.

HPLC is a premier technique for the chiral separation of non-volatile and thermally labile compounds. chiralpedia.com The determination of enantiomeric excess for this compound is a critical application, necessitating the development of specific chiral separation methods. uma.es

The strategy for chiral separation in HPLC typically involves creating a chiral environment where the two enantiomers can be distinguished. chiralpedia.com This is most commonly achieved by using a Chiral Stationary Phase (CSP). chiralpedia.comnih.gov Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated excellent performance for a broad range of racemic compounds. nih.govymc.co.jp

Method development for the chiral separation of N-acetylated amino acid esters like this compound involves a systematic screening of columns and mobile phases. The choice of mobile phase is critical and can operate in different modes:

Normal-Phase Mode: Utilizes non-polar solvents like n-hexane mixed with a polar modifier such as ethanol or isopropanol. ymc.co.jpresearchgate.net Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are often used to improve peak shape and resolution. ymc.co.jp

Reversed-Phase Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol (B129727). researchgate.net This mode is effective due to inclusion complexing, where the analyte interacts with cavities in the CSP structure.

Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile. ymc.co.jp

The selection of the appropriate CSP and mobile phase combination is analyte-specific. A systematic approach, often starting with a scouting gradient, helps to efficiently identify suitable conditions, which can then be optimized for isocratic elution to establish a robust analytical method. ymc.co.jp The interaction between the analyte and the CSP, which governs the separation, can involve hydrogen bonding, π-π interactions, and steric hindrance.

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary Phase (CSP)Immobilized Amylose-based (e.g., CHIRAL ART Amylose-SA)Immobilized Cellulose-based (e.g., CHIRAL ART Cellulose-SJ)
Mobile Phasen-Hexane / Ethanol (90:10, v/v) with 0.1% TFAAcetonitrile / Water (50:50, v/v) with 0.1% Acetic Acid
Flow Rate1.0 mL/min0.8 mL/min
Column Temperature25 °C30 °C
DetectionUV at 210 nmUV at 210 nm
Expected Resolution (Rs)> 2.0> 1.8

This table presents hypothetical yet representative conditions for the chiral separation of N-acetylated amino acid esters based on common method development strategies.

Gas Chromatography is a powerful technique for analyzing volatile compounds and is well-suited for purity assessment of this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification capabilities for determining the percentage purity of a sample. agilent.com For structural confirmation of impurities, GC is often coupled with a Mass Spectrometer (GC-MS). jmchemsci.com

A novel derivatization procedure, N-acetyl methyl (NACME) esterification, was developed to enhance the accuracy and precision of amino acid analysis using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.gov This procedure converts standard protein amino acids into their N-acetyl methyl esters, which includes this compound from alanine (B10760859). nih.gov The study found that these derivatives yielded baseline-resolved peaks for 15 amino acids when using GC columns with polar stationary phases. nih.gov Optimal methylation conditions for producing NACME esters involved using anhydrous methanol with acetyl chloride (25:4, v/v) at 70°C for one hour. nih.gov

GC methods for purity analysis typically involve the following components:

Injector: A split/splitless inlet is commonly used. agilent.com

Column: A polar stationary phase is often required to achieve good separation of the analyte from potential impurities. nih.gov

Carrier Gas: Helium is frequently used as the carrier gas. thepharmajournal.com

Oven Program: A temperature ramp is programmed to ensure efficient separation of components with different boiling points. nih.gov

Detector: FID is used for quantification, while MS is used for identification. agilent.comjmchemsci.com

Table 2: Typical Gas Chromatography Method Parameters

ParameterTypical Value
ColumnDB-624 or similar polar phase, 30 m x 0.25 mm, 1.4 µm
Carrier GasHelium at 1.2 mL/min
Inlet Temperature250 °C
Oven ProgramInitial 40 °C for 3 min, ramp at 10 °C/min to 240 °C, hold for 5 min
DetectorFID or MS
Detector Temperature260 °C (FID) or 230 °C (MS Source)

This table outlines common starting parameters for the GC analysis of volatile esters like this compound.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of organic molecules. uobasrah.edu.iq Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. semanticscholar.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework by analyzing the chemical environment of ¹H (proton) and ¹³C nuclei. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their connectivity, and their chemical environment. A typical spectrum would show distinct signals for the methyl protons of the acetyl group, the methyl protons of the alanine backbone, the alpha-proton on the chiral center, the amide proton, and the methyl protons of the ester group. The splitting patterns (multiplicities) of these signals, caused by spin-spin coupling with neighboring protons, are key to confirming the structure. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, separate signals are expected for the carbonyl carbons of the ester and amide groups, the alpha-carbon, and the three distinct methyl carbons. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity (for ¹H)Assignment
1¹H~1.35Doublet-CH(NH)-CH
2¹H~2.00Singlet-NH-CO-CH
3¹H~3.70Singlet-COO-CH
4¹H~4.50Quintet/Multiplet-CH(NH)-CH₃
5¹H~6.50Broad Doublet-NH-CO-
6¹³C~18.0--CH(NH)-CH₃
7¹³C~22.5--NH-CO-CH₃
8¹³C~49.0--CH(NH)-CH₃
9¹³C~52.5--COO-CH₃
10¹³C~170.0--NH-CO-CH₃
11¹³C~173.5--COO-CH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other conditions.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. hscprep.com.au For structural elucidation, it provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns. libretexts.org The electron ionization (EI) mass spectrum of this compound (molecular weight 145.16 g/mol ) shows a molecular ion peak ([M]⁺) and several characteristic fragment ions. nih.govmassbank.eu

The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for esters and amides include alpha-cleavage (cleavage of the bond adjacent to a functional group) and McLafferty rearrangements. libretexts.orgnih.gov Analysis of these fragments allows chemists to piece together the original structure.

Table 4: Major Fragment Ions in the EI-Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment Structure / Loss
145Low[C₆H₁₁NO₃]⁺ (Molecular Ion, M⁺)
102Moderate[M - CH₃CO]⁺ or [M - C₂H₅O]⁺ (Loss of acetyl or ethoxy radical)
86High[M - COOCH₃]⁺ (Loss of carbomethoxy radical)
44Very High (Base Peak)[CH₃-CH=NH₂]⁺ (From alpha-cleavage)
43High[CH₃CO]⁺ (Acetyl cation)

Source: Data derived from public mass spectrometry databases. nih.govmassbank.eu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. docbrown.info The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its amide and ester functionalities. The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to the molecule. docbrown.infodocbrown.info

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchAmide
~2950-2850C-H StretchAlkyl (CH₃)
~1740C=O StretchEster
~1650C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1200C-O StretchEster

Note: These are typical wavenumber ranges for the indicated functional groups. The exact position and intensity of the peaks can provide further structural information. researchgate.netjournalajacr.com

Development and Validation of Robust Analytical Procedures

The development and validation of robust analytical procedures are critical for the accurate characterization and quantification of this compound. These processes ensure that the chosen analytical method is suitable for its intended purpose, providing reliable and consistent results. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), which outline the specific performance characteristics that need to be evaluated. europa.eufda.govasean.org For this compound, chromatographic techniques, particularly Gas Chromatography (GC) coupled with various detectors, are prominent.

A key area of development involves derivatization procedures to enhance analytical accuracy and precision, especially when analyzing amino acids. nih.gov One such novel procedure is N-acetyl methyl (NACME) esterification, which has been developed to improve the determination of δ13C values of amino acids using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.gov This method involves converting standard mixtures of protein amino acids into their N-acetyl methyl esters, such as this compound (from alanine). nih.gov Research indicates that for NACME esters, methylation conditions are crucial for reaction yields, with the highest yields observed when a methylation procedure of 1 hour at 70°C using anhydrous MeOH/acetyl chloride (25:4, v/v) is performed. nih.gov

The validation of these analytical procedures involves assessing a range of performance characteristics to demonstrate their suitability. wjarr.comijirt.org These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. europa.euasean.org

Specificity is the ability to assess the analyte unequivocally in the presence of other components. In GC-MS methods, specificity is achieved through a combination of chromatographic separation, where compounds are separated based on their retention times, and mass spectrometric detection, which provides a unique mass spectrum or "fingerprint" for the compound. impactfactor.orgthepharmajournal.com Studies have demonstrated that procedures like NACME esterification can yield baseline-resolved peaks for all derivatized amino acids, confirming the high specificity of the chromatographic separation. nih.gov

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). asean.org For the NACME procedure, strong reproducibility was demonstrated with a mean standard deviation of 0.3‰ obtained from 15 replicates, indicating high precision. nih.gov

Accuracy refers to the closeness of the test results to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix. asean.org The NACME derivatization method has shown low errors, ranging from ±0.6‰ to ±1.1‰ for different amino acids, which confirms a high degree of accuracy. nih.gov The integrity of this procedure was further substantiated through the analysis of diet and bone collagen amino acids from rats, which again indicated high accuracy and precision in the obtained values. nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. europa.eu The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.euasean.org For a quantitative assay, a typical range is 80 to 120 percent of the test concentration. europa.euasean.org

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are parameters for assays that quantify low levels of compounds. europa.eu The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. asean.org The NACME derivatization procedure demonstrated isotopic robustness over a wide concentration range of 52,500 µg of amino acid. nih.gov

Detailed research findings from method development and validation studies are often summarized in comprehensive data tables.

Table 1: Example of Optimized GC-MS Parameters for Analysis

ParameterCondition
GC ColumnPolar stationary phase
Carrier GasHelium
Injection ModeSplitless
Injector Temperature250 °C nih.gov
Temperature ProgramInitial 50 °C (5 min), ramp at 5 °C/min to 320 °C (10 min) nih.gov
Transfer Line Temperature280 °C nih.gov
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV nih.gov

Table 2: Illustrative Summary of Method Validation Findings

Validation ParameterResult/Acceptance CriterionReference
SpecificityBaseline peak resolution achieved nih.gov
Linearity (r²)> 0.999 nih.govresearchgate.net
Range80-120% of test concentration europa.euasean.org
Accuracy (% Recovery)98.8% to 106.6% nih.govresearchgate.net
Precision (% RSD)< 5.3% nih.govresearchgate.net
Reproducibility (Mean STDV)0.3‰ nih.gov
Limit of Detection (LOD)11.9 ng·mL⁻¹ nih.gov
Limit of Quantitation (LOQ)39.8 ng·mL⁻¹ nih.gov
RobustnessConsistent over a concentration range of 52,500 µg nih.gov

Applications in Advanced Materials Science

Chiral Recognition and Enantioseparation Technologies

The ability to distinguish between enantiomers is critical in pharmaceuticals, agrochemicals, and biotechnology. Methyl 2-acetamidopropanoate, as a chiral analyte, plays a crucial role in the development and validation of new chiral recognition and separation methods.

Detailed research has demonstrated the effective enantioseparation of N-acetyl amino acid derivatives, including this compound, using various chiral selectors. Chiral porphyrinoid systems, for instance, have been synthesized to discriminate between the enantiomers of amino acid methyl esters. rsc.org The fundamental mechanism of this recognition relies on the formation of diastereomeric complexes between the chiral selector (host) and the individual enantiomers of the analyte (guest). These complexes exhibit distinct physical and chemical properties, which can be monitored by spectroscopic methods to achieve separation and analysis. rsc.org

Similarly, glucose-based macrocyclic receptors have been shown to be effective in the chiral recognition of amino acid methyl ester salts in organic solvents. The binding affinity and selectivity of these receptors are influenced by the solvent's coordinating strength, highlighting the importance of the chemical environment in the enantioseparation process. The interactions responsible for chiral discrimination in these systems often involve a combination of hydrogen bonding, steric hindrance, and other non-covalent forces, which differ for each enantiomer, allowing for their differentiation.

The following table summarizes representative chiral selectors and the types of interactions involved in the recognition of amino acid derivatives like this compound.

Chiral Selector TypeAnalyte ClassPrimary Interaction MechanismSpectroscopic Method
PorphyrinoidsAmino Acid Methyl EstersHost-guest complexation, Metal coordinationUV/Vis, Fluorescence, NMR, Circular Dichroism rsc.org
Glucose-Based ReceptorsAmino Acid Methyl Ester SaltsHydrogen bonding, Steric hindranceNMR Spectroscopy
Bis-Thiourea DerivativesN-Acetyl Amino AcidsHydrogen bonding, Formation of diastereomeric solvatesNMR Spectroscopy rsc.orgchemspider.com

These technologies are foundational for chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), which are widely used for the analytical and preparative separation of enantiomers. sigmaaldrich.comnih.gov

Development of Chiral Sensors and Detection Systems

The principles of chiral recognition are directly applied to the creation of chiral sensors. These devices are designed to detect the presence or concentration of a specific enantiomer in a mixture. This compound serves as a model analyte for testing the efficacy of novel chiral sensing platforms.

A significant area of research involves the use of Chiral Solvating Agents (CSAs) for Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgchemspider.com For example, C2-symmetrical bis-thiourea derivatives have been developed as highly effective CSAs for the enantiodiscrimination of N-acetyl (N-Ac) amino acid derivatives. rsc.orgnih.gov When mixed with a racemic sample of a compound like this compound, the CSA forms transient diastereomeric complexes with each enantiomer. These complexes produce distinct signals in the NMR spectrum, a phenomenon known as anisochrony. The difference in the chemical shifts (Δδ) for the enantiomers allows for their direct quantification and the determination of enantiomeric excess (ee). rsc.orgnanotheranosticlab.com

Research has shown that these bis-thiourea sensors exhibit remarkable efficiency, pointing to cooperative effects between the two symmetrical binding sites of the sensor molecule. nih.gov The data below illustrates the non-equivalent signals observed in NMR spectroscopy for different N-acetylated amino acids in the presence of a bis-thiourea chiral sensor, demonstrating the sensor's capability.

N-Acetyl Amino Acid DerivativeFunctional Group ObservedNonequivalence (Δδ in ppm)
N-Ac-AlanineAcetyl (CH3)Significant differentiation observed rsc.org
N-Ac-ValineAcetyl (CH3)Significant differentiation observed rsc.org
N-Ac-PhenylglycineAcetyl (CH3)Significant differentiation observed rsc.org

This NMR-based sensing method is particularly valuable as it does not require chemical derivatization of the analyte and provides a clear and accurate measurement of enantiomeric purity. rsc.org The development of such sensors is a forefront area of research, with ongoing efforts to create systems with even higher selectivity and sensitivity for a broader range of chiral molecules. nanotheranosticlab.com

Integration into Polymeric Materials and Composites

This compound is a valuable chiral building block for the synthesis of advanced polymeric materials. nih.gov By incorporating such chiral monomers into a polymer backbone, materials with unique properties like biodegradability, specific thermal characteristics, and chirality can be created. The parent amino acid, L-alanine, and its derivatives are frequently used to synthesize chiral polyamides (PAs) and poly(ester-amide)s (PEAs).

The synthesis of PAs containing α-amino acid residues like L-alanine has been reported to yield biodegradable materials. These polymers incorporate peptide linkages that are susceptible to enzymatic cleavage. Similarly, the creation of poly(ester-amide)s from L-alanine, a diol, and a dicarboxylic acid via melt polycondensation is a strategy to produce functional biopolymers. Research has shown that the inclusion of the L-alanine monomer, with its methyl side group, can increase the polymer's glass transition temperature and improve its solubility in organic solvents compared to polymers made from other amino acids like glycine.

While direct polymerization of this compound is a specialized process, its role as a protected derivative of alanine (B10760859) makes it a key intermediate. The N-acetyl and methyl ester groups can serve as protecting groups during synthesis, allowing for controlled reactions before being potentially modified to create the final polymer structure. The strategy of using natural amino acids as starting materials provides a pathway to a wide variety of chiral building blocks with different side-chain functionalities for integration into polymers.

The table below outlines the types of polymers synthesized from alanine derivatives and the properties imparted by the chiral monomer.

Polymer TypeMonomers UsedKey Properties from Chiral MonomerPotential Applications
Polyamides (PAs)L-alanine derivatives, Dicarboxylic acids, DiaminesChirality, Biodegradability Biodegradable devices, Drug delivery systems
Poly(ester-amide)s (PEAs)L-alanine, Adipic acid, Various diolsChirality, Increased glass transition temperature, Improved solubilityDrug delivery systems, Biomaterials
Sequence-defined PolyamidesL-alanine derived diamine building blocksPrecise positioning of chiral centersAdvanced functional materials

The integration of chiral units like this compound into polymer chains is a powerful method for developing advanced materials where stereochemistry dictates function, leading to applications in areas such as chiral chromatography, asymmetric catalysis, and biocompatible materials.

Q & A

Q. Q1. What are the optimized synthetic routes for Methyl 2-acetamidopropanoate, and how can purity be maximized during synthesis?

Methodological Answer: The synthesis typically involves esterification of N-acetyl-D-alanine using methanol under acid catalysis (e.g., H₂SO₄). To optimize purity:

  • Use anhydrous conditions to avoid hydrolysis of the ester group.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water).
  • Purify via flash chromatography (gradient elution) or recrystallization (methanol/water).
    Purity validation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Q2. How can researchers characterize the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C.
  • Analysis: Use chiral HPLC (Chiralpak AD-H column, isocratic elution with hexane/ethanol) to track enantiomeric excess over time.
  • Key Metrics: Calculate degradation rates using first-order kinetics. Confirm hydrolytic byproducts (e.g., N-acetyl-D-alanine) via LC-MS .

Q. Q3. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Extraction: Solid-phase extraction (C18 cartridges) with methanol elution.
  • Quantification: UPLC-MS/MS (electrospray ionization, MRM mode) with deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects.
  • Validation: Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced Research Questions

Q. Q4. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions (e.g., photoredox catalysis)?

Methodological Answer:

  • Mechanistic Study: Use DFT calculations (B3LYP/6-31G*) to model transition states and identify electronic effects of the acetamido group.
  • Experimental Validation: Compare yields under varying conditions (e.g., light intensity, catalyst loading). For example, Ir(ppy)₃ photocatalysts promote C–H functionalization at the β-position, confirmed by NOESY NMR .

Q. Q5. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations) for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation: Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to confirm molecular conformation.
  • Dynamic Effects: Perform variable-temperature NMR to assess rotational barriers (e.g., amide bond rotation).
  • Statistical Analysis: Apply principal component analysis (PCA) to distinguish experimental noise from structural anomalies .

Q. Q6. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Silico Tools: Use software like Schrödinger’s BioLuminate to simulate cytochrome P450 interactions. Focus on acetamido group oxidation and ester hydrolysis.
  • Validation: Compare predictions with in vitro hepatocyte assays (LC-MS/MS metabolite profiling). Adjust models using Bayesian inference for improved accuracy .

Q. Q7. What experimental designs minimize batch-to-batch variability in scaled-up synthesis of this compound?

Methodological Answer:

  • Process Optimization: Implement Design of Experiments (DoE) to test factors (e.g., temperature, catalyst concentration).
  • In-Line Monitoring: Use PAT tools (e.g., ReactIR for real-time reaction tracking).
  • Quality Control: Apply QbD principles, defining critical quality attributes (CQAs) like enantiomeric purity and residual solvents .

Q. Q8. How do solvent polarity and temperature affect the crystallization behavior of this compound?

Methodological Answer:

  • Screening: Use a Crystal16® instrument to test solvents (e.g., ethanol, acetonitrile) across temperatures (5–50°C).
  • Thermodynamic Analysis: Generate solubility curves using the van’t Hoff equation.
  • Morphology: Characterize crystals via SEM and PXRD to correlate solvent polarity with polymorph formation .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Methodological Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies, applying Cochrane criteria to exclude low-quality datasets.
  • Reproducibility Tests: Replicate key assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
  • Bias Mitigation: Use blinded data analysis and report effect sizes with 95% confidence intervals .

Q. Q10. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Model Fitting: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values.
  • Error Propagation: Apply Monte Carlo simulations to account for instrument uncertainty.
  • Reporting: Adhere to TRIPOD guidelines for transparent predictive model documentation .

Retrosynthesis Analysis

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Methyl 2-acetamidopropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.